

# Application Note: HPLC Analysis of 4-Methylnicotinic Acid Hydrochloride

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## Compound of Interest

Compound Name: 4-Methylnicotinic acid  
Hydrochloride

Cat. No.: B1334645

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## Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **4-Methylnicotinic acid Hydrochloride**. The described Reverse-Phase HPLC (RP-HPLC) protocol is designed for accuracy, precision, and high-throughput screening, making it suitable for routine quality control and research applications in drug development. The method utilizes a C18 column with a simple isocratic mobile phase and UV detection, ensuring reliable and reproducible results.

## Introduction

**4-Methylnicotinic acid Hydrochloride** is a derivative of nicotinic acid (Vitamin B3) and a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and reliable analytical methods are crucial for determining its purity, stability, and concentration in bulk drug substances and formulated products. This document provides a comprehensive protocol for the HPLC analysis of **4-Methylnicotinic acid Hydrochloride**, including detailed experimental procedures, data presentation, and a visual workflow.

## Experimental Protocol

This protocol outlines the necessary reagents, equipment, and step-by-step instructions for the HPLC analysis of **4-Methylnicotinic acid Hydrochloride**.

## Reagents and Materials

- **4-Methylnicotinic acid Hydrochloride** reference standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade or ultrapure)
- Phosphoric acid (analytical grade)
- Potassium dihydrogen phosphate (analytical grade)

## Equipment

- HPLC system with a UV detector
- C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5  $\mu$ m particle size)
- Analytical balance
- Volumetric flasks
- Pipettes
- Syringe filters (0.45  $\mu$ m)
- Sonicator

## Preparation of Solutions

Mobile Phase Preparation (Phosphate Buffer:Acetonitrile, 80:20 v/v):

- Prepare a 25 mM potassium dihydrogen phosphate buffer.
- Adjust the pH of the buffer to 3.0 with phosphoric acid.

- Filter the buffer solution through a 0.45  $\mu\text{m}$  membrane filter.
- Mix 800 mL of the phosphate buffer with 200 mL of acetonitrile.
- Degas the mobile phase using a sonicator or an online degasser.

Standard Solution Preparation (100  $\mu\text{g/mL}$ ):

- Accurately weigh 10 mg of **4-MethylNicotinic acid Hydrochloride** reference standard.
- Dissolve the standard in a 100 mL volumetric flask with the mobile phase.
- Sonicate for 10 minutes to ensure complete dissolution.
- This yields a stock solution of 100  $\mu\text{g/mL}$ .

Sample Solution Preparation:

- Accurately weigh a quantity of the sample equivalent to 10 mg of **4-MethylNicotinic acid Hydrochloride**.
- Transfer it to a 100 mL volumetric flask.
- Add approximately 70 mL of the mobile phase and sonicate for 15 minutes.
- Allow the solution to cool to room temperature and dilute to the mark with the mobile phase.
- Filter an aliquot of the solution through a 0.45  $\mu\text{m}$  syringe filter before injection.

## HPLC Chromatographic Conditions

The following chromatographic conditions are recommended for the analysis:

Parameter	Value
Column	C18, 250 mm x 4.6 mm, 5 $\mu$ m
Mobile Phase	25 mM Potassium Dihydrogen Phosphate (pH 3.0) : Acetonitrile (80:20, v/v)
Flow Rate	1.0 mL/min
Injection Volume	20 $\mu$ L
Column Temperature	30 °C
Detection Wavelength	262 nm
Run Time	10 minutes

## Data Presentation

The following tables summarize the expected quantitative data from the method validation.

Table 1: System Suitability Parameters

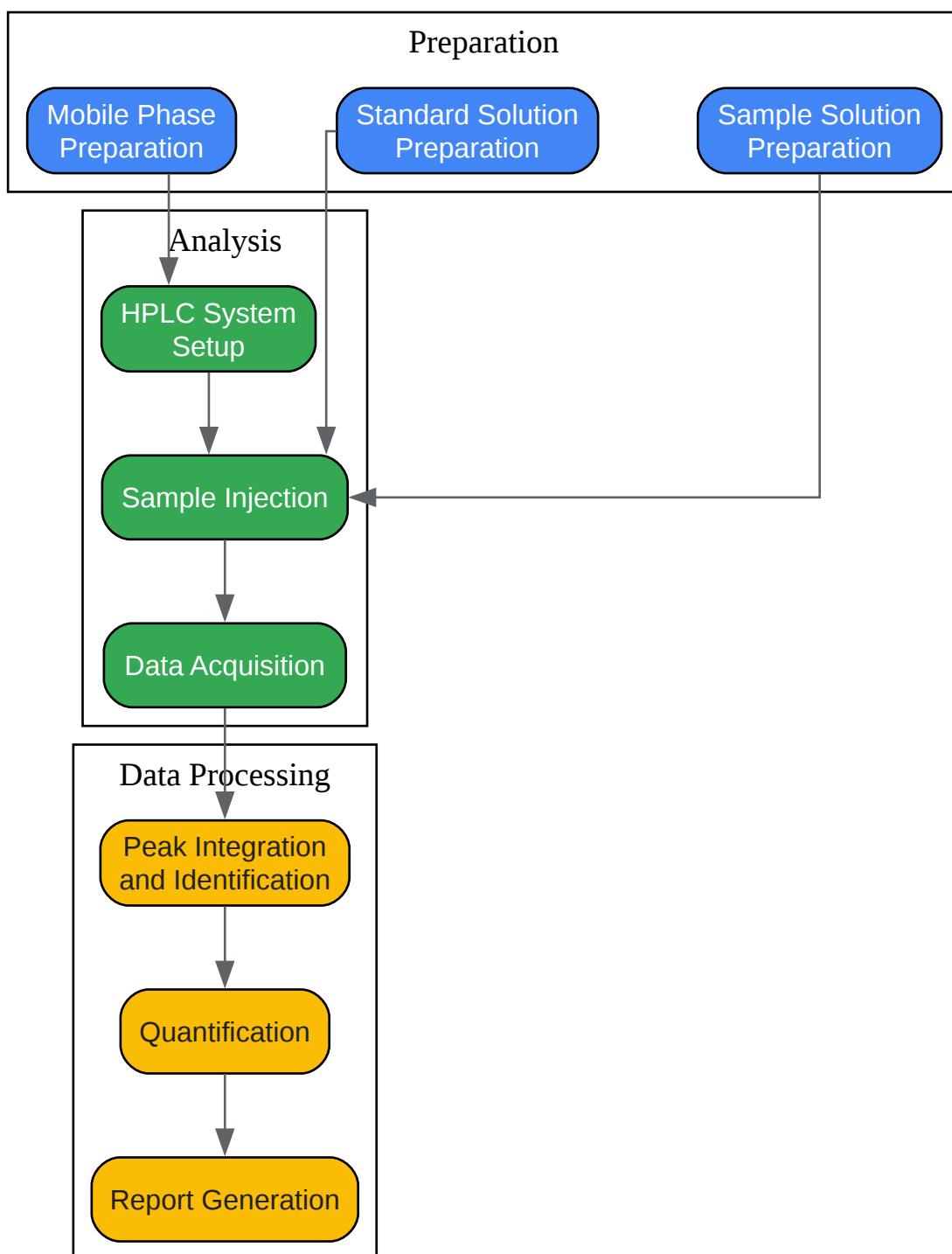
Parameter	Acceptance Criteria
Tailing Factor	$\leq 2.0$
Theoretical Plates	$\geq 2000$
Relative Standard Deviation (RSD) of Peak Area	$\leq 2.0\%$ (for 6 replicate injections)

Table 2: Method Validation Summary

Parameter	Result
Linearity (Concentration Range)	10 - 150 µg/mL
Correlation Coefficient ( $r^2$ )	$\geq 0.999$
Limit of Detection (LOD)	0.1 µg/mL
Limit of Quantification (LOQ)	0.3 µg/mL
Accuracy (% Recovery)	98.0% - 102.0%
Precision (% RSD)	< 2.0%

## Experimental Workflow

The following diagram illustrates the logical flow of the HPLC analysis process.

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